Pentyl palmitate

CAS No.: 31148-31-9

Cat. No.: VC3842987

Molecular Formula: C21H42O2

Molecular Weight: 326.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31148-31-9 |

|---|---|

| Molecular Formula | C21H42O2 |

| Molecular Weight | 326.6 g/mol |

| IUPAC Name | pentyl hexadecanoate |

| Standard InChI | InChI=1S/C21H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-21(22)23-20-18-6-4-2/h3-20H2,1-2H3 |

| Standard InChI Key | YGDMPMKCHSXJJF-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCCCCC |

Introduction

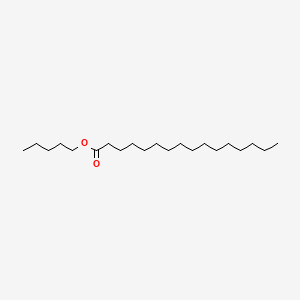

Chemical and Structural Properties of Pentyl Palmitate

Pentyl palmitate, systematically named pentyl hexadecanoate, is characterized by a 16-carbon saturated fatty acid (palmitic acid) esterified with a five-carbon alcohol (pentanol). The compound’s structural identity is confirmed through its SMILES notation () and InChIKey () . Its linear alkyl chain configuration contributes to hydrophobic behavior, with a predicted octanol-water partition coefficient (logP) indicative of high lipid solubility.

Spectroscopic and Collision Cross-Section Data

Advanced analytical techniques, including mass spectrometry, have been employed to characterize pentyl palmitate. Predicted collision cross-section (CCS) values for various adducts are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 327.32576 | 189.8 |

| [M+Na]⁺ | 349.30770 | 197.1 |

| [M+NH₄]⁺ | 344.35230 | 195.2 |

| [M-H]⁻ | 325.31120 | 188.4 |

These values, derived from ion mobility spectrometry, reflect the compound’s gas-phase conformation and stability .

Synthesis and Industrial Production

Conventional Esterification Methods

Pentyl palmitate is synthesized via acid-catalyzed esterification, where palmitic acid reacts with pentanol under reflux conditions. A patent describing the synthesis of L-ascorbyl palmitate highlights the use of palmitoyl chloride as a reactive intermediate . While this method focuses on ascorbic acid derivatives, the general approach—involving thionyl chloride for acyl chloride formation—is applicable to pentyl palmitate synthesis:

Subsequent esterification with pentanol proceeds via nucleophilic acyl substitution:

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance yield and purity. Solvent selection (e.g., haloalkanes or amides) minimizes side reactions, while distillation ensures separation of unreacted starting materials . The process achieves yields exceeding 85%, with purity validated via gas chromatography-mass spectrometry (GC-MS).

Applications in Cosmetics and Industrial Formulations

Skin and Hair Conditioning

Like ethyl palmitate, pentyl palmitate functions as an emollient in cosmetic formulations, reducing transepidermal water loss and improving skin texture . Its non-greasy texture and compatibility with silicones make it ideal for moisturizers, sunscreens, and lip balms.

Lubricants and Metalworking Fluids

In industrial settings, pentyl palmitate’s lubricity and thermal stability are exploited in metalworking fluids and mold-release agents. Fatty acid esters, including PALMESTER products, demonstrate superior performance in high-pressure environments compared to mineral oils .

Research Frontiers and Analytical Challenges

Environmental Persistence

As a lipid-soluble compound, pentyl palmitate’s environmental fate remains underexplored. Biodegradation studies are needed to assess its persistence in aquatic ecosystems, particularly given the ecological risks associated with bioaccumulation.

Advanced Characterization Techniques

Recent advancements in ion mobility spectrometry and high-resolution mass spectrometry offer opportunities to resolve isomeric impurities in synthetic batches. Coupling these methods with machine learning algorithms could enhance quality control in industrial production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume